molecular formula C17H13F2N3O3 B2628963 N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide CAS No. 1427792-21-9

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide

Cat. No. B2628963
CAS RN: 1427792-21-9
M. Wt: 345.306
InChI Key: CODJNGJHFDJSGV-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide, also known as DFP-10825, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes. In

Mechanism Of Action

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can activate cannabinoid receptors throughout the body. The activation of these receptors can lead to a variety of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has been shown to reduce pain and inflammation, improve memory and learning, and reduce anxiety and depression. Additionally, N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has been shown to have potential applications in the treatment of various diseases, including chronic pain, epilepsy, and cancer.

Advantages And Limitations For Lab Experiments

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has several advantages for use in lab experiments. Its potent inhibition of FAAH makes it a valuable tool for studying the endocannabinoid system and its role in various biological processes. Additionally, N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has been shown to have a high degree of selectivity for FAAH, meaning that it does not affect other enzymes or receptors in the body. However, there are also limitations to the use of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide in lab experiments. Its potency and selectivity can make it difficult to study the effects of FAAH inhibition in vivo, as it can lead to off-target effects and potential toxicity.

Future Directions

There are several future directions for research involving N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide. One area of interest is the development of more selective FAAH inhibitors that can be used in vivo without the risk of off-target effects. Additionally, there is interest in the potential use of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide in the treatment of various diseases, including chronic pain, epilepsy, and cancer. Further research is needed to fully understand the biochemical and physiological effects of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide and its potential applications in scientific research and medicine.
Conclusion:
N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide is a potent inhibitor of FAAH that has gained attention in recent years due to its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying the endocannabinoid system and its role in various biological processes. Further research is needed to fully understand the potential applications of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide in medicine and scientific research.

Synthesis Methods

The synthesis method for N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide involves several steps, including the reaction of 2,4-difluorobenzyl cyanide with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of propanamide. The resulting compound is then purified using column chromatography to obtain the final product in high purity. This synthesis method has been optimized to provide high yields of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide, making it readily available for scientific research.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has been shown to be a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes. This enzyme, known as fatty acid amide hydrolase (FAAH), is involved in the breakdown of endocannabinoids, which are important signaling molecules in the body. By inhibiting FAAH, N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide can increase the levels of endocannabinoids, leading to a variety of physiological effects.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c18-12-5-6-14(15(19)9-12)16(10-20)21-17(23)7-4-11-2-1-3-13(8-11)22(24)25/h1-3,5-6,8-9,16H,4,7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODJNGJHFDJSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide

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